2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride
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Overview
Description
2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl It is a derivative of benzoannulene, featuring a bromine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group allow it to form covalent bonds or hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol : Similar structure but with a hydroxyl group instead of an amine.
- 2-chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine : Similar structure but with a chlorine atom instead of bromine.
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine : Lacks the halogen substituent.
Uniqueness
2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group, which confer specific reactivity and potential applications not shared by its analogs. The hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13;/h5-7,11H,1-4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFWFVXBVKNBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2)Br)C(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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